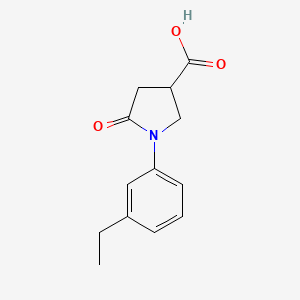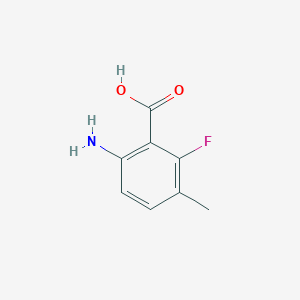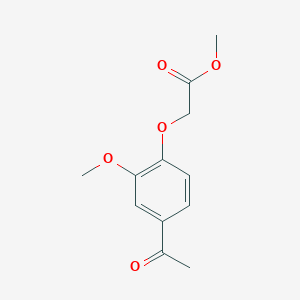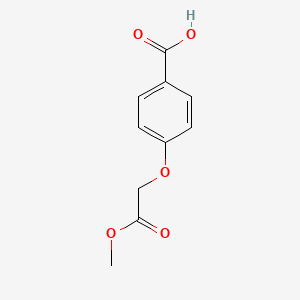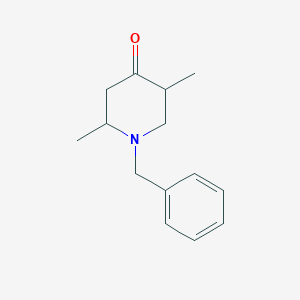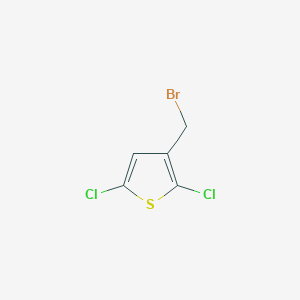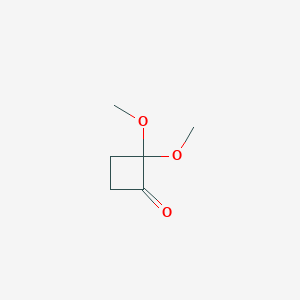
2,2-Dimethoxycyclobutan-1-one
Übersicht
Beschreibung
2,2-Dimethoxycyclobutan-1-one (DMCB), also known as 2,2-dimethoxycyclobutanone, is a cyclic ketone with a molecular formula of C6H10O3. It is a colorless liquid with a boiling point of 129-130°C and a density of 1.102 g/mL. DMCB has been found to have various applications in scientific research, particularly in the field of organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of DMCB is not fully understood, but it has been found to have an inhibitory effect on enzymes involved in various biological processes. DMCB has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMCB has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. DMCB has also been found to have neuroprotective effects, which may be due to its ability to inhibit acetylcholinesterase. Additionally, DMCB has been found to have anti-tumor activity, which may be due to its ability to inhibit cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
DMCB has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various compounds. DMCB has also been found to have low toxicity and is relatively easy to handle. However, DMCB has some limitations for use in lab experiments. It is a highly reactive compound that can easily undergo side reactions, which may affect the purity of the final product. Additionally, DMCB has a relatively short half-life, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of DMCB in scientific research. One potential application is in the synthesis of new pharmaceutical compounds with anti-inflammatory and anti-tumor activity. DMCB may also be used as a tool for studying the mechanisms of action of acetylcholinesterase and cyclooxygenase-2. Additionally, DMCB may have potential applications in the development of new materials, such as polymers and liquid crystals.
Conclusion:
In conclusion, 2,2-Dimethoxycyclobutan-1-one is a versatile compound with various applications in scientific research. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and it has been found to have potential applications in the development of new pharmaceutical compounds and materials. Further research is needed to fully understand the potential of DMCB in these areas.
Wissenschaftliche Forschungsanwendungen
DMCB has been found to have potential applications in various scientific research fields. It has been used as a building block in the synthesis of natural products, such as cyclobutane-containing alkaloids and cyclic peptides. DMCB has also been used as a precursor for the synthesis of various pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
2,2-dimethoxycyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5(6)7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFQWWVQEZBZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



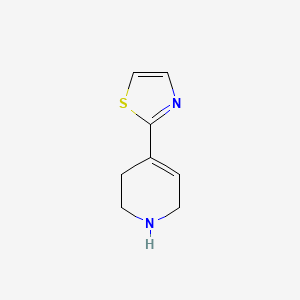


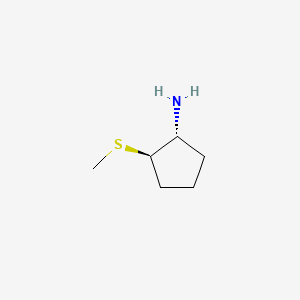

![1-Chloro-3-[(propan-2-yl)oxy]propan-2-one](/img/structure/B3385465.png)
